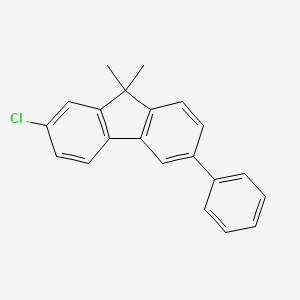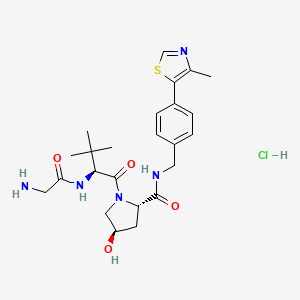
(S,R,S)-AHPC-CO-C1-NH2 HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S,R,S)-AHPC-CO-C1-NH2 HCl is a chemical compound used primarily in the field of targeted protein degradation. It is a ligand that recruits the von Hippel-Lindau protein, which is part of the ubiquitin-proteasome system. This compound is a key component in the development of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade specific proteins within cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-AHPC-CO-C1-NH2 HCl involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the synthesis of the pyrrolidine ring, which is the central scaffold of the compound.
Introduction of functional groups: The next steps involve the addition of various functional groups, such as the hydroxy group and the amide group, to the core structure.
Final modifications:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of appropriate solvents and catalysts.
化学反応の分析
Types of Reactions
(S,R,S)-AHPC-CO-C1-NH2 HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
(S,R,S)-AHPC-CO-C1-NH2 HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of PROTACs, which are used to study protein degradation pathways.
Biology: The compound is used to investigate the role of specific proteins in cellular processes by selectively degrading them.
Medicine: It has potential therapeutic applications in the treatment of diseases caused by the overexpression of certain proteins.
Industry: The compound is used in the development of new drugs and therapeutic agents.
作用機序
The mechanism of action of (S,R,S)-AHPC-CO-C1-NH2 HCl involves the recruitment of the von Hippel-Lindau protein, which is part of the ubiquitin-proteasome system. The compound binds to the von Hippel-Lindau protein, forming a complex that targets specific proteins for degradation. This process involves the ubiquitination of the target protein, followed by its degradation by the proteasome.
類似化合物との比較
Similar Compounds
(S,R,S)-AHPC-benzyl-piperazine hydrochloride: Another ligand used in the synthesis of PROTACs.
(S,R,S)-AHPC monohydrochloride: A similar compound with slight variations in the functional groups.
Uniqueness
(S,R,S)-AHPC-CO-C1-NH2 HCl is unique due to its specific structure and functional groups, which make it highly effective in recruiting the von Hippel-Lindau protein and forming stable complexes for targeted protein degradation. Its ability to selectively degrade specific proteins makes it a valuable tool in scientific research and drug development.
特性
IUPAC Name |
(2S,4R)-1-[(2S)-2-[(2-aminoacetyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O4S.ClH/c1-14-20(34-13-27-14)16-7-5-15(6-8-16)11-26-22(32)18-9-17(30)12-29(18)23(33)21(24(2,3)4)28-19(31)10-25;/h5-8,13,17-18,21,30H,9-12,25H2,1-4H3,(H,26,32)(H,28,31);1H/t17-,18+,21-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVLBRLCBGVZQV-UTYHKCQPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34ClN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9-[4-[4-(4-chlorophenyl)phenyl]phenyl]carbazole](/img/structure/B8263286.png)
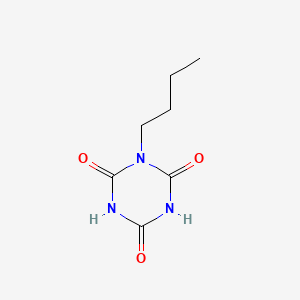
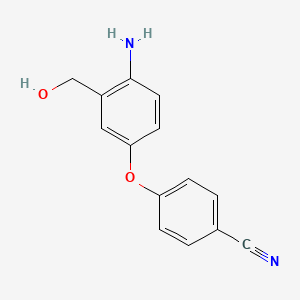




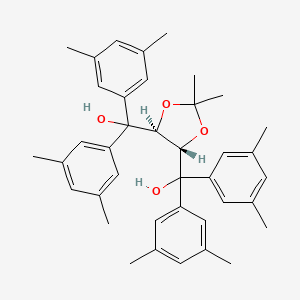
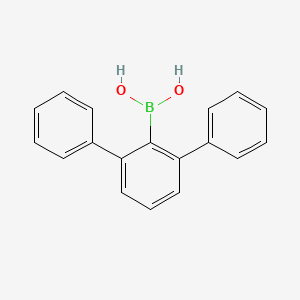
![1-(2-(Benzyl(methyl)amino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B8263355.png)
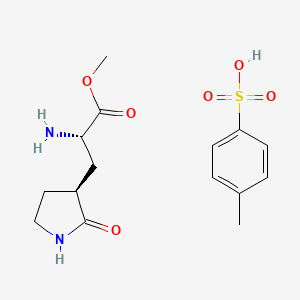

![6-Chloro-[3,4'-bipyridin]-2'-amine](/img/structure/B8263391.png)
